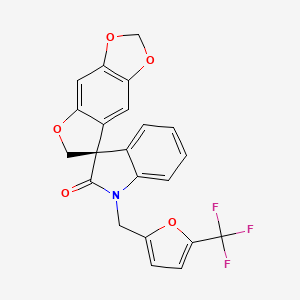

(R)-Funapide

Description

FUNAPIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an Nav1.7 channel inhibitor; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBUOXBYNAHKFV-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031866 | |

| Record name | Funapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259933-16-8 | |

| Record name | Funapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of (R)-Funapide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 and XEN402), a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs).[1] Funapide has been investigated for its analgesic properties in a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia.[2] The primary molecular targets of Funapide are the Nav1.7 and Nav1.8 sodium channel subtypes, which are preferentially expressed in the peripheral nervous system and play a crucial role in pain signaling.[1][2] While the racemate and the (S)-enantiomer have been the focus of most research, this compound is characterized as the less active of the two enantiomers.[1] This guide provides a comprehensive overview of the known biological activity of Funapide, with a specific focus on what is known about the (R)-enantiomer, and details the experimental methodologies used to characterize these compounds.

Core Biological Activity: Inhibition of Voltage-Gated Sodium Channels

Funapide exerts its biological effects by blocking the flow of sodium ions through voltage-gated sodium channels. This inhibition is state-dependent, meaning the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting state. This property is crucial for its mechanism of action in pain pathways, as it allows for preferential targeting of rapidly firing neurons, such as those involved in nociceptive signaling.

Quantitative Data Presentation

The following tables summarize the known inhibitory concentrations (IC50) of Funapide against a panel of human voltage-gated sodium channel subtypes. It is important to note that these values likely represent the activity of the (S)-enantiomer or a racemic mixture.

| Target Nav Subtype | IC50 (nM) |

| Nav1.2 | 601[3] |

| Nav1.5 | 84[3] |

| Nav1.6 | 173[3] |

| Nav1.7 | 54[3] |

This compound is reported to be the less active enantiomer, though specific IC50 values are not publicly available.[1]

Signaling Pathways and Mechanism of Action

The analgesic effect of Funapide is primarily attributed to its inhibition of Nav1.7 channels located on nociceptive (pain-sensing) neurons. Nav1.7 acts as a threshold channel, amplifying small depolarizing signals in these neurons. By inhibiting Nav1.7, Funapide reduces the excitability of nociceptors, thereby decreasing the transmission of pain signals to the central nervous system.

The following diagram illustrates the proposed signaling pathway and the site of action for Funapide.

References

- 1. Funapide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Funapide (also known as TV-45070 or XEN402) has been investigated as a potent inhibitor of Nav1.7. Funapide is a chiral molecule, and its biological activity is stereospecific. The (S)-enantiomer is the active form responsible for Nav1.7 inhibition.[1] Consequently, the (R)-enantiomer, (R)-Funapide, serves as an ideal negative control in experimental settings to delineate the specific effects of Nav1.7 blockade by the active enantiomer. This technical guide provides an in-depth overview of this compound's use as a negative control, including comparative quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The Stereochemistry of Funapide and its Implications

Funapide's chemical structure contains a stereocenter, leading to the existence of two enantiomers: (S)-Funapide and this compound. Patent literature on the asymmetric synthesis of Funapide specifies the (S)-enantiomer as the active pharmaceutical ingredient for the treatment of sodium channel-mediated diseases, particularly those involving Nav1.7. This indicates that the therapeutic effects of Funapide are attributable to the (S)-enantiomer.

In contrast, this compound is described as the less active enantiomer. This significant difference in pharmacological activity makes this compound an excellent tool for researchers. By using this compound as a negative control alongside the active (S)-enantiomer or the racemic mixture, scientists can distinguish the biological effects stemming specifically from Nav1.7 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Data Presentation: Comparative Inhibitory Activity

| Compound | Nav1.7 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) |

| Funapide (racemic) | 54[2][3] | 601[2] | 84[2][3] | 173[2] |

| (S)-Funapide | Expected to be potent | - | - | - |

| This compound | Expected to be significantly less potent | - | - | - |

Note: The table will be updated as more specific data for the individual enantiomers become available.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds on Nav1.7 is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in living cells.

Key Experimental Method: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for assessing the inhibitory effects of Funapide enantiomers on human Nav1.7 channels heterologously expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Preparation:

-

HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured in appropriate media and conditions.

-

For recording, cells are plated onto glass coverslips and allowed to adhere.

2. Electrophysiology Recording Solutions:

-

Internal (Pipette) Solution (in mM):

-

CsF: 140

-

NaCl: 10

-

EGTA: 1

-

HEPES: 10

-

Adjust pH to 7.3 with CsOH.

-

-

External (Bath) Solution (in mM):

-

NaCl: 140

-

KCl: 3

-

CaCl2: 1

-

MgCl2: 1

-

Glucose: 10

-

HEPES: 10

-

Adjust pH to 7.4 with NaOH.

-

3. Recording Procedure:

-

Coverslips with cells are placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -120 mV.

-

Nav1.7 currents are elicited by a depolarization step to 0 mV for 20 ms.

-

A stable baseline recording is established before the application of any compounds.

4. Compound Application and Data Analysis:

-

(S)-Funapide, this compound, or racemic Funapide are dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations.

-

The compound-containing solution is perfused into the recording chamber.

-

The effect of the compound on the Nav1.7 current is measured as the percentage of inhibition of the peak current amplitude compared to the baseline.

-

Concentration-response curves are generated by applying a range of compound concentrations, and the IC50 value is calculated by fitting the data to a logistical equation.

Mandatory Visualizations

Logical Workflow for Assessing Stereospecific Nav1.7 Inhibition

Caption: Workflow for evaluating the stereospecific inhibition of Nav1.7 by Funapide enantiomers.

Signaling Pathway of Pain Perception and Nav1.7 Involvement

Caption: The role of Nav1.7 in amplifying nociceptive signals at the peripheral nerve terminal.

Conclusion

The stereospecificity of Funapide's interaction with the Nav1.7 channel underscores the importance of using appropriate controls in pharmacological research. This compound, as the significantly less active enantiomer, provides a robust negative control to validate that the observed analgesic or cellular effects of Funapide are indeed mediated through the intended target, Nav1.7. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies, thereby enhancing the rigor and specificity of their findings in the pursuit of novel pain therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Funapide

(R)-Funapide , also known as (R)-TV 45070, is the R-enantiomer of Funapide, a potent blocker of voltage-gated sodium channels (Nav).[1][2] While its counterpart, Funapide (the S-enantiomer), was developed as an analgesic for various chronic pain conditions, this compound is noted as being the less active of the two stereoisomers.[1][3][4] This guide provides an in-depth overview of the known physicochemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize such molecules.

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, the properties can be largely inferred from its chemical structure and data available for the racemic Funapide.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][3]benzodioxole-7,3'-indole]-2'-one | Inferred from (S)-enantiomer[3][5] |

| Synonyms | (R)-TV 45070, (R)-XEN402 | [1] |

| CAS Number | 1259933-15-7 | [1] |

| Chemical Formula | C₂₂H₁₄F₃NO₅ | [4][6] |

| Molecular Weight | 429.35 g/mol | [4][6] |

| Predicted LogP | 3.58 (ALOGPS) | [7] |

| Predicted pKa (Strongest Basic) | -3.1 (Chemaxon) | [7] |

| Hydrogen Bond Acceptor Count | 4 (Chemaxon) | [7] |

| Hydrogen Bond Donor Count | 0 (Chemaxon) | [7] |

| Rotatable Bond Count | 3 (Chemaxon) | [7] |

| Polar Surface Area | 61.14 Ų (Chemaxon) | [7] |

Note: Predicted values for LogP and pKa are for the parent molecule Funapide, but are expected to be identical for the (R)-enantiomer.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. This compound, like its racemate, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and requires specific formulations for aqueous solutions, often resulting in suspensions for in vivo use.[1][]

Table 2: Solubility Data for this compound

| Solvent System | Concentration | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (11.65 mM) | Suspended solution; requires sonication.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (11.65 mM) | Suspended solution; requires sonication.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.65 mM) | Clear solution.[1] |

Note: The similar compound Funapide is reported to be soluble in DMSO at concentrations up to 85.87 mg/mL (200 mM).[6]

Mechanism of Action: Sodium Channel Blockade

This compound functions as an inhibitor of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] The primary targets for the parent compound Funapide are Nav1.7 and Nav1.8, channels that are highly expressed in the peripheral nervous system and play a significant role in pain signaling.[3][9][10] By blocking these channels, this compound reduces the influx of sodium ions into the neuron, thereby dampening the transmission of pain signals.

Caption: Mechanism of action of this compound, which blocks Nav1.7/1.8 channels to inhibit Na+ influx and prevent pain signal propagation.

Experimental Protocols

The determination of physicochemical properties is a cornerstone of preclinical drug development.[11][12] Methodologies range from traditional, low-throughput techniques to modern, high-throughput screening assays.[11]

Protocol for Solubility Determination (In Vivo Formulation)

The following workflow describes a common procedure for preparing a suspended solution of a poorly water-soluble compound like this compound for oral or intraperitoneal administration in research settings.[1]

Caption: Experimental workflow for preparing a suspended solution of this compound for in vivo research.

Protocol for Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the traditional and standard procedure for its experimental determination.[13]

Caption: Standard "shake-flask" experimental workflow for determining the LogP value of a compound.

Protocol for Ionization Constant (pKa) Determination

The pKa is typically measured using potentiometric titration or UV-metric methods. In potentiometric titration, the compound is dissolved in water (often with a co-solvent like methanol for poorly soluble compounds) and titrated with a strong acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve. High-throughput methods using 96-well plates and automated titration systems are now common.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Funapide - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Funapide | C22H14F3NO5 | CID 49836093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Funapide | Sodium Channel | TargetMol [targetmol.com]

- 7. go.drugbank.com [go.drugbank.com]

- 9. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]

- 11. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to (R)-Funapide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide, with the Chemical Abstracts Service (CAS) number 1259933-15-7, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide (CAS: 1259933-16-8). Funapide, also known as TV-45070 and XEN402, has been investigated as a novel analgesic for a variety of chronic pain conditions. It primarily targets the Nav1.7 and Nav1.8 sodium channel subtypes, which are crucial in pain signaling pathways. This compound is consistently reported as the less active of the two enantiomers, making the (S)-enantiomer (Funapide) the eutomer for sodium channel inhibition.[1] This technical guide provides a detailed overview of the core scientific and technical information available for this compound, intended to support research and development activities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below. It is a complex spirocyclic oxindole derivative.

IUPAC Name: (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][2][3]benzodioxole-7,3'-indole]-2'-one

Molecular Formula: C₂₂H₁₄F₃NO₅

Molecular Weight: 429.35 g/mol

A summary of the key physicochemical properties of Funapide (the racemate or the more active (S)-enantiomer, as specific data for the (R)-enantiomer is limited) is provided in the table below.

| Property | Value | Source |

| CAS Number | 1259933-15-7 | Internal |

| Molecular Formula | C₂₂H₁₄F₃NO₅ | [3] |

| Molecular Weight | 429.35 g/mol | [3] |

| Solubility | Soluble in DMSO | [] |

| logP | 3.58 | [5] |

| Water Solubility | 0.0341 mg/mL (predicted) | [5] |

| pKa (Strongest Basic) | -3.1 (predicted) | [5] |

| Topological Polar Surface Area | 61.1 Ų | [5] |

Mechanism of Action

| Target | IC₅₀ (nM) |

| Nav1.2 | 601 |

| Nav1.5 | 84 |

| Nav1.6 | 173 |

| Nav1.7 | 54 |

Data presented is for Funapide ((S)-enantiomer).[2]

The mechanism of action involves the physical occlusion of the channel pore, preventing the influx of sodium ions that is necessary for depolarization and signal transmission.

Figure 1. Simplified signaling pathway of Nav1.7 inhibition by this compound.

Synthesis

The synthesis of Funapide and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available, the literature describes the synthesis of a key precursor. The synthesis of the racemic compound, (±)-XEN402, has been reported and involves an iron(III)-catalyzed arylation of a spiro-epoxyoxindole with phenols. The enantiomers can then be separated or synthesized stereoselectively. One reported approach involves an asymmetric aldol reaction catalyzed by a bifunctional thiourea or a tailored squaramide group to achieve the desired stereochemistry.

Experimental Protocols

The primary method for characterizing the activity of compounds like this compound on voltage-gated sodium channels is patch-clamp electrophysiology. Both manual and automated patch-clamp systems are utilized to measure the ion currents through the channels in the presence and absence of the compound.

Automated Patch-Clamp Electrophysiology Protocol (General)

This protocol is a generalized workflow for assessing the inhibitory activity of a test compound on a specific Nav channel subtype expressed in a mammalian cell line (e.g., HEK293).

-

Cell Culture: Stably transfected cells expressing the human Nav channel of interest are cultured to ~80% confluency.

-

Cell Preparation: Cells are harvested, washed, and resuspended in an appropriate extracellular solution for automated patch-clamp recording.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to the desired test concentrations in the extracellular solution.

-

Automated Patch-Clamp:

-

The automated patch-clamp system (e.g., SyncroPatch, QPatch) is primed with intracellular and extracellular solutions.

-

Cells are captured on the recording chip, and a giga-seal is formed.

-

Whole-cell configuration is established.

-

A voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a potential where the channels are in a resting state and then applying a depolarizing pulse to open the channels.

-

Baseline currents are recorded.

-

The test compound at various concentrations is applied, and the currents are recorded again after a set incubation period.

-

-

Data Analysis:

-

The peak inward sodium current is measured before and after compound application.

-

The percentage of inhibition is calculated for each concentration.

-

An IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.

-

References

Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Funapide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funapide is a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The (R)-enantiomer, (R)-Funapide, is the less active of the two stereoisomers. This document provides a comprehensive technical guide on the commercial availability of enantiomerically pure this compound, along with detailed experimental protocols for its synthesis and chiral separation, and an overview of its mechanism of action.

Commercial Availability

Enantiomerically pure this compound is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a key supplier.

| Supplier | Product Name | Catalog No. | Purity | Enantiomeric Excess (ee) |

| MedchemExpress | This compound ((R)-TV 45070) | HY-16723A | 99.22% | 99.62% |

Experimental Protocols

Asymmetric Synthesis of this compound

The synthesis of the spirooxindole core of Funapide can be achieved through an asymmetric synthesis approach. While a detailed step-by-step protocol for the (R)-enantiomer is not publicly available, the following procedure is adapted from the patented synthesis of the (S)-enantiomer and established principles of asymmetric organocatalysis for the synthesis of spirooxindoles.[2][3] This proposed synthesis relies on a key asymmetric Michael addition reaction.

Reaction Scheme:

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inactive Enantiomer Control Compounds for Pain Research

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of pain research and analgesic development, the precise elucidation of drug mechanisms is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological activity. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to off-target effects. The use of the inactive enantiomer as a control compound is a powerful tool to dissect the specific molecular interactions of a drug candidate and to validate its mechanism of action. This guide provides a comprehensive overview of the principles and applications of inactive enantiomer controls in pain research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Core Principle: Stereoselectivity in Pain Pathways

The biological targets involved in pain signaling, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, are themselves chiral. This inherent chirality leads to stereoselective interactions with chiral ligands. The binding pocket of a receptor or the active site of an enzyme is a three-dimensional space that will preferentially accommodate one enantiomer over the other, much like a hand fits into a specific glove. This difference in binding affinity and/or efficacy between enantiomers is the foundation for using the inactive enantiomer as a negative control. An ideal inactive enantiomer control should be identical to the active compound in its physicochemical properties but lack significant activity at the primary therapeutic target. This allows researchers to distinguish the on-target pharmacological effects from non-specific or off-target actions of the drug molecule.

Key Enantiomer Pairs in Pain Research

Several classes of analgesic drugs and research compounds have well-characterized enantiomers with divergent activities, making them excellent tools for mechanistic studies.

The opioid antagonist naloxone is a cornerstone of opioid research and overdose treatment. The pharmacologically active isomer is (-)-naloxone, which acts as a non-selective antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. In contrast, (+)-naloxone is largely inactive at these classical opioid receptors.[1] This stereoselectivity makes (+)-naloxone an invaluable control for investigating non-opioid receptor-mediated effects of naloxone.

Recent research has identified Toll-like receptor 4 (TLR4) as a novel target for both enantiomers of naloxone and naltrexone.[2][3][4] TLR4 is implicated in the neuroinflammatory processes that contribute to chronic pain. Both (+)-naloxone and (+)-naltrexone have been shown to be antagonists of TLR4, a non-stereoselective interaction.[2][3][4] This allows researchers to use the opioid-inactive (+)-enantiomers to probe the role of TLR4 signaling in pain and opioid-related phenomena, independent of opioid receptor blockade.

NSAIDs exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many NSAIDs of the 2-arylpropionic acid class, such as ketoprofen and ibuprofen, are chiral. For these compounds, the (S)-enantiomer is a potent inhibitor of both COX isoforms, while the (R)-enantiomer is significantly less active or inactive.[1][5] For instance, (S)-ketoprofen is 100 to 500 times more potent than (R)-ketoprofen at inhibiting COX-2.[1]

Interestingly, some (R)-enantiomers, such as (R)-ibuprofen, can undergo in vivo chiral inversion to the active (S)-enantiomer. This metabolic process must be considered when using the (R)-enantiomer as a control in in vivo studies. Nevertheless, in in vitro settings, the (R)-enantiomers of these NSAIDs serve as excellent negative controls to confirm that the observed effects are indeed due to COX inhibition.

Methadone is a synthetic opioid used for pain management and opioid maintenance therapy. It is administered as a racemic mixture of (R)-(-)-methadone and (S)-(+)-methadone. The analgesic effects are primarily attributed to the (R)-enantiomer, which is a potent µ-opioid receptor agonist.[6][7] The (S)-enantiomer has a much lower affinity for the µ-opioid receptor.[2][6]

In addition to its action at opioid receptors, methadone is also an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in central sensitization and chronic pain. Both enantiomers exhibit low micromolar affinity for the NMDA receptor, and this interaction is largely non-stereoselective.[8][9][10] This dual pharmacology allows for the use of (S)-(+)-methadone as a control to investigate the NMDA receptor-mediated effects of methadone, with significantly reduced confounding activity at opioid receptors.

Quantitative Data Presentation

The following tables summarize the quantitative differences in activity for key enantiomer pairs discussed.

| Compound | Enantiomer | Target | Affinity (Ki/IC50) | Reference |

| Naloxone | (-)-Naloxone | µ-Opioid Receptor | 0.559 - 1.1 nM (Ki) | [1] |

| (+)-Naloxone | µ-Opioid Receptor | >1,000 - 3,550 nM (Ki) | [1] | |

| (-)-Naloxone | δ-Opioid Receptor | 17 - 36.5 nM (Ki) | [1] | |

| (+)-Naloxone | δ-Opioid Receptor | >1,000 - 122,000 nM (Ki) | [1] | |

| (-)-Naloxone | κ-Opioid Receptor | 2.3 - 4.91 nM (Ki) | [1] | |

| (+)-Naloxone | κ-Opioid Receptor | >1,000 - 8,950 nM (Ki) | [1] | |

| Naltrexone | (+)-Naltrexone | TLR4/MD-2 | 13.7 µM (Kd) | [8] |

| (-)-Naltrexone | TLR4/MD-2 | 15.5 µM (Kd) | [8] | |

| Ketoprofen | (S)-(+)-Ketoprofen | COX-1 | 1.9 nM (IC50) | [11] |

| (R)-(-)-Ketoprofen | COX-1 | > 1 µM (low activity) | [1] | |

| (S)-(+)-Ketoprofen | COX-2 | 27 nM (IC50) | [11] | |

| (R)-(-)-Ketoprofen | COX-2 | ≥ 80 µM (IC50) | [1] | |

| Methadone | (R)-(-)-Methadone | µ-Opioid Receptor | 7.5 nM (Ki) | [2] |

| (S)-(+)-Methadone | µ-Opioid Receptor | 60.5 nM (Ki) | [2] | |

| Racemic Methadone | NMDA Receptor | low µM range (IC50) | [3] | |

| (R)-(-)-Methadone | NMDA Receptor | low µM range (IC50) | [3] | |

| (S)-(+)-Methadone | NMDA Receptor | low µM range (IC50) | [3] |

Mandatory Visualizations

Caption: Opioid receptor signaling pathway.

Caption: NSAID mechanism of action.

Caption: Opioid receptor binding assay workflow.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of enantiomers for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors)

-

Test compounds (active and inactive enantiomers)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Naloxone)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer to a final protein concentration of 20-50 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding: Radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

-

Competitive Binding: Radioligand and serial dilutions of the test enantiomers.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the IC50 values of enantiomers for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compounds (active and inactive enantiomers)

-

Method for detecting prostaglandin production (e.g., PGE2 EIA kit)

Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Inhibitor Incubation: In separate tubes or wells, pre-incubate the enzyme with either vehicle (control) or varying concentrations of the test enantiomers for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube/well.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each sample using a suitable method, such as an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Transparent cylinder to confine the mouse on the hot plate

-

Test animals (mice)

-

Test compounds (active and inactive enantiomers) and vehicle

Methodology:

-

Acclimatization: Acclimate the mice to the testing room and the experimental setup for at least 30 minutes before the test.

-

Baseline Measurement: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency (in seconds) to the first response. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the test compounds (enantiomers) or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the groups treated with the active enantiomer, inactive enantiomer, and vehicle.

Objective: To measure the mechanical withdrawal threshold in a model of neuropathic or inflammatory pain.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated mesh platform

-

Testing chambers for the animals

-

Test animals (rats) with an induced pain state (e.g., nerve ligation)

-

Test compounds (active and inactive enantiomers) and vehicle

Methodology:

-

Acclimatization: Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.

-

Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw from underneath the mesh. Start with a filament in the middle of the force range and apply it with enough pressure to cause it to bend slightly. Hold for 3-5 seconds.

-

Response Assessment: A positive response is a sharp withdrawal of the paw.

-

Threshold Determination (Up-Down Method):

-

If there is no response, use the next filament with a higher force.

-

If there is a positive response, use the next filament with a lower force.

-

Continue this process until the 50% withdrawal threshold is determined using the pattern of responses and a specific formula or until a consistent response pattern is observed.

-

-

Drug Testing: After establishing a baseline threshold, administer the test compounds or vehicle and repeat the threshold measurement at various time points post-administration.

-

Data Analysis: The 50% withdrawal threshold (in grams) is calculated for each animal at each time point. Compare the changes in withdrawal threshold between the different treatment groups.

Conclusion

The strategic use of inactive enantiomers as control compounds is an indispensable practice in modern pain research. By providing a chemically precise negative control, these molecules allow for the unambiguous attribution of a compound's analgesic effects to its intended molecular target. This rigorous approach not only strengthens the validity of preclinical findings but also provides a more solid foundation for the rational design and development of safer and more effective pain therapeutics. The data and protocols presented in this guide offer a practical framework for researchers to implement this critical methodology in their own studies.

References

- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of µ-opioid receptors and block of KIR3 potassium channels and NMDA receptor conductance by l- and d-methadone in rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The d- and l-isomers of methadone bind to the non-competitive site on the N-methyl-D-aspartate (NMDA) receptor in rat forebrain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: Dissolving (R)-Funapide for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Funapide, the less active R-enantiomer of Funapide, is a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system.[1][][3] Its role as a sodium channel blocker makes it a compound of interest in pain research.[][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and use of this compound for in vitro studies.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₁₄F₃NO₅ |

| Molecular Weight | 429.35 g/mol [4] |

| CAS Number | 1259933-15-7[1] |

| Appearance | Powder[] |

Solubility of this compound

This compound is soluble in dimethyl sulfoxide (DMSO).[1][] It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1] Sonication or heating may be required to fully dissolve the compound.[1]

| Solvent | Concentration | Notes |

| DMSO | 220 mg/mL (512.40 mM) | Ultrasonic assistance is needed.[1] |

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (water bath)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add 23.29 µL of DMSO to 10 mg of this compound.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.

Materials:

-

This compound stock solution (100 mM in DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile polypropylene tubes

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

-

Important: The final concentration of DMSO in the cell-based assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Vortex each working solution gently before adding it to the cell cultures.

Storage and Stability

Proper storage of this compound and its solutions is crucial to maintain its activity.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[4] |

| Stock Solution in DMSO | -80°C | 6 months[1] |

| Stock Solution in DMSO | -20°C | 1 month[1] |

It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is an inhibitor of voltage-gated sodium channels (Nav). Its primary targets are Nav1.7 and Nav1.8, which are critical for pain signaling in the peripheral nervous system. By blocking these channels, this compound reduces neuronal excitability.

References

Application Notes: In Vivo Administration of (R)-Funapide in Rodent Models

Document ID: AN-RF-001 Version: 1.0 Last Updated: November 7, 2025

Introduction

(R)-Funapide, also known as TV-45070 and XEN402, is a small-molecule inhibitor of voltage-gated sodium channels (VGSCs), primarily targeting Na(v)1.7 and Na(v)1.8.[1] These channels are critical for the generation and propagation of action potentials in nociceptive sensory neurons.[2][3] Na(v)1.7, in particular, acts as a threshold channel, amplifying generator potentials in nerve terminals.[3] Due to its role in pain signaling, this compound was developed as a novel analgesic for various chronic pain conditions, including neuropathic pain and osteoarthritis.[1] Although its clinical development was discontinued, it remains a valuable tool compound for preclinical research into the mechanisms of pain.[1]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound in rodent models for preclinical pain research, based on manufacturer guidelines and standard laboratory practices.

Vehicle Preparation and Formulation

This compound is orally active and requires an appropriate vehicle for suspension or solubilization to ensure consistent and accurate dosing.[4] The choice of vehicle is critical and can impact drug exposure.[5] Below are two recommended vehicle formulations for preparing this compound for oral gavage in rodents.

Table 1: Recommended Vehicle Formulations for this compound

| Protocol | Vehicle Component | Percentage | Purpose | Solubility |

|---|---|---|---|---|

| 1 | DMSO | 10% | Solubilizing Agent | ≥ 5.25 mg/mL |

| PEG300 | 40% | Co-solvent | ||

| Tween-80 | 5% | Surfactant/Emulsifier | ||

| Saline (0.9% NaCl) | 45% | Diluent | ||

| 2 | DMSO | 10% | Solubilizing Agent | ≥ 5.25 mg/mL |

| Corn Oil | 90% | Lipid-based Vehicle |

Data sourced from MedchemExpress product information.[4]

Protocol 2.1: Preparation of Dosing Solution (Vehicle Protocol 1)

This protocol is suitable for creating an aqueous-based solution for oral administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 5.25 mg/mL, create a 52.5 mg/mL stock in DMSO.

-

Add Co-solvent: In a sterile conical tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.

-

Mix with PEG300: Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing until the solution is clear.

-

Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure uniform mixing.

-

Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

-

Final Check: Ensure the final solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution if necessary. It is recommended to prepare this working solution fresh on the day of the experiment.[4]

Protocol 2.2: Preparation of Dosing Suspension (Vehicle Protocol 2)

This protocol is suitable for creating a lipid-based suspension, which may be beneficial for certain pharmacokinetic profiles.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile conical tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare Stock Solution: As in Protocol 2.1, prepare a concentrated stock solution of this compound in DMSO (e.g., 52.5 mg/mL).

-

Mix with Vehicle: In a sterile conical tube, add 100 µL of the DMSO stock solution.

-

Add Corn Oil: Add 900 µL of corn oil to the DMSO stock.

-

Homogenize: Mix vigorously by vortexing or sonication until a uniform suspension is achieved.

-

Final Check: Visually inspect for homogeneity before administration. This formulation should be used on the same day it is prepared.[4] Note: For studies involving continuous dosing over extended periods (e.g., more than half a month), this corn oil-based protocol should be used with caution.[4]

In Vivo Administration Protocols

Administration of this compound in rodents is typically performed via oral gavage, though other routes may be applicable depending on the experimental design.[4] Dosing volumes should be calculated based on the animal's body weight.

Table 2: General Administration Parameters for Rodents

| Parameter | Mouse | Rat | Reference |

|---|---|---|---|

| Typical Body Weight | 0.025 kg | 0.25 kg | [6] |

| Oral Gavage Volume | 5-10 mL/kg | 5-10 mL/kg | [7] |

| Administration Route | Oral (PO), Intraperitoneal (IP) | Oral (PO), Intraperitoneal (IP) | [7] |

| Frequency | Dependent on study design | Dependent on study design |[8] |

Note: Specific in vivo dosages and frequencies for this compound are not widely published and should be determined empirically through dose-response studies for the specific pain model being investigated. The choice of single versus repeat dosing is a critical consideration, as chronic administration may induce compensatory changes.[8]

Mechanism of Action & Signaling Pathway

This compound exerts its analgesic effect by blocking voltage-gated sodium channels Na(v)1.7 and Na(v)1.8, which are densely expressed in peripheral nociceptive neurons.[1][3] Na(v)1.7 plays a key role in setting the threshold for action potential firing, while Na(v)1.8 is responsible for the majority of the current during the rising phase of the action potential.[3][9] By inhibiting these channels, this compound reduces neuronal hyperexcitability and blocks the transmission of pain signals from the periphery to the central nervous system.[3]

Caption: Mechanism of action of this compound on Na(v)1.7/1.8 channels in nociceptors.

Experimental Protocols for Efficacy Assessment

To evaluate the analgesic efficacy of this compound in vivo, standard behavioral assays for assessing pain in rodent models of neuropathic or inflammatory pain are recommended.

Protocol 5.1: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Procedure:

-

Acclimation: Place animals individually in chambers with a wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

-

Baseline Measurement: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw.[10] Determine the 50% paw withdrawal threshold (PWT) using a method such as the up-down method.

-

Administration: Administer this compound or vehicle via oral gavage.

-

Post-Dosing Measurement: At predetermined time points after dosing (e.g., 30, 60, 120, 240 minutes), repeat the von Frey test to determine the post-treatment PWT.

-

Analysis: An increase in the PWT in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 5.2: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.

Procedure:

-

Acclimation: Place animals in individual plexiglass chambers on a glass floor and allow them to acclimate.

-

Baseline Measurement: Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw. Measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

-

Administration: Administer this compound or vehicle.

-

Post-Dosing Measurement: At specified time points post-dosing, repeat the thermal stimulation and measure the PWL.

-

Analysis: An increase in PWL in the drug-treated group relative to the vehicle group indicates an anti-hyperalgesic effect.

Experimental Workflow

A typical workflow for an in vivo efficacy study is outlined below.

Caption: Standard workflow for an in vivo analgesic efficacy study in rodents.

Pharmacokinetic Analysis

While specific pharmacokinetic data for this compound in rodents is not detailed in the provided search results, a proper in vivo study should include pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects. Blood samples should be collected at various time points post-administration to determine key parameters.

Table 3: Key Pharmacokinetic Parameters to Measure

| Parameter | Description |

|---|---|

| C(max) | Maximum plasma concentration of the drug. |

| T(max) | Time at which C(max) is reached. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t(1/2) | Elimination half-life of the drug. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

General pharmacokinetic parameters as described in[11][12][13].

Disclaimer: These protocols are intended for research purposes only and should be adapted to meet specific experimental needs and institutional animal care and use guidelines. Researchers should conduct their own dose-response and tolerability studies to establish optimal parameters for their specific models.

References

- 1. Funapide - Wikipedia [en.wikipedia.org]

- 2. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. gadconsulting.com [gadconsulting.com]

- 8. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic parameters of ifosfamide in mouse pre-administered with grapefruit juice or naringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of nilvadipine, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing (R)-Funapide to Investigate Off-Target Effects of Funapide

For: Researchers, scientists, and drug development professionals.

Subject: A comprehensive guide to using (R)-Funapide as a negative control to delineate the off-target effects of its pharmacologically active (S)-enantiomer, Funapide.

Introduction

Funapide ((S)-enantiomer) is a potent voltage-gated sodium (Nav) channel inhibitor with primary activity against Nav1.7 and Nav1.8, key targets in pain signaling pathways.[1] As with many pharmacologically active compounds, understanding the on-target versus off-target effects is crucial for a comprehensive safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications.

Chirality plays a critical role in drug-receptor interactions. Often, one enantiomer of a chiral drug is responsible for the desired pharmacological activity (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to off-target effects. In the case of Funapide, the (S)-enantiomer is the pharmacologically active component.[2] Its counterpart, this compound, has been identified as the less active enantiomer, making it an ideal negative control for research purposes.[3]

These application notes provide a framework for utilizing this compound to distinguish the on-target, Nav channel-mediated effects of Funapide from its potential off-target activities. By comparing the cellular and physiological responses to both enantiomers, researchers can isolate effects that are independent of potent Nav channel blockade.

Rationale for Using this compound as a Negative Control

The principle of using a less active enantiomer as a negative control is a powerful tool in pharmacology. Any cellular effect observed with the active (S)-enantiomer but absent with the (R)-enantiomer at similar concentrations is likely mediated by the on-target mechanism (i.e., Nav channel inhibition). Conversely, effects observed with both enantiomers suggest an off-target mechanism, independent of their differential activity on Nav channels.

Data Presentation: On-Target Activity of Funapide

The following table summarizes the known inhibitory activity of racemic Funapide against various voltage-gated sodium channel subtypes. While specific IC50 values for (S)-Funapide and this compound are not publicly available, it is established that the (S)-enantiomer constitutes the active component. It is hypothesized that the IC50 values for this compound would be significantly higher.

| Target | Funapide (Racemate) IC50 (nM) | (S)-Funapide IC50 (nM) | This compound IC50 (nM) |

| Nav1.2 | 601 | Data not available | Data not available |

| Nav1.5 | 84 | Data not available | Data not available |

| Nav1.6 | 173 | Data not available | Data not available |

| Nav1.7 | 54 | Data not available | Data not available |

| Data sourced from MedchemExpress.[4] |

Experimental Protocols

The following protocols are designed to assess and compare the on- and off-target effects of (S)-Funapide and this compound.

On-Target Activity Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the IC50 values of (S)-Funapide and this compound on various Nav channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the human Nav channel of interest (e.g., Nav1.7, Nav1.5)

-

(S)-Funapide and this compound stock solutions (10 mM in DMSO)

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Culture cells to 60-80% confluency on glass coverslips.

-

Prepare serial dilutions of (S)-Funapide and this compound in external solution.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline Nav currents using a voltage protocol appropriate for the channel subtype (e.g., holding potential of -120 mV, with depolarizing steps to elicit channel opening).

-

Perfuse the cell with increasing concentrations of either (S)-Funapide or this compound, allowing for steady-state inhibition at each concentration.

-

Record Nav currents at each compound concentration.

-

Wash out the compound with external solution to assess reversibility.

-

Analyze the data by plotting the percentage of current inhibition against the compound concentration and fit with a Hill equation to determine the IC50 value.

Off-Target Cytotoxicity Assessment: Cell Viability Assay

This protocol utilizes a standard MTT assay to assess for general cytotoxic off-target effects.

Materials:

-

A relevant cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line)

-

(S)-Funapide and this compound stock solutions (10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of (S)-Funapide and this compound in complete culture medium.

-

Remove the old medium and add the medium containing the different concentrations of the compounds to the wells. Include vehicle (DMSO) and untreated controls.

-

Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine any cytotoxic effects.

Broad Off-Target Profiling: Kinase and GPCR Screening Panels

To identify specific off-target interactions, commercially available screening panels can be employed.

Protocol Outline:

-

Select appropriate screening panels (e.g., a broad kinase panel and a safety-oriented GPCR panel).

-

Prepare samples of (S)-Funapide and this compound at the required concentration and format specified by the screening service provider. A common initial screening concentration is 10 µM.

-

Submit the samples for screening.

-

Receive and analyze the data, typically provided as a percentage of inhibition or activation against each target in the panel.

-

Identify significant "hits" where both enantiomers show activity, suggesting a potential off-target interaction.

-

Follow up on any identified hits with dose-response studies and relevant functional assays to confirm and characterize the interaction.

Cardiovascular Off-Target Assessment: hERG Channel Assay

Given that cardiac ion channels are common off-targets for many drugs, assessing the effect on the hERG potassium channel is a critical safety evaluation.

Protocol: This assay is typically performed using whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel, following a similar procedure as described in section 4.1, but with voltage protocols specific for eliciting and measuring hERG currents.

Interpretation of Results

-

On-Target Signature: A significantly lower IC50 for (S)-Funapide compared to this compound in the Nav channel electrophysiology assays confirms the on-target, stereoselective activity.

-

Potential Off-Target Signature:

-

Similar cytotoxic effects of both enantiomers in the cell viability assay.

-

Comparable inhibition or activation of specific kinases or GPCRs by both enantiomers in the screening panels.

-

Similar levels of hERG channel blockade by both enantiomers.

-

Conclusion

The use of this compound as a negative control is an indispensable tool for the rigorous pharmacological characterization of Funapide. This approach allows for the clear differentiation between on-target Nav channel-mediated effects and potential off-target activities. The protocols outlined in these application notes provide a comprehensive framework for conducting these critical studies, ultimately contributing to a more complete understanding of the safety and mechanism of action of Funapide.

References

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on utilizing specific cell lines for the characterization of (R)-Funapide's inhibitory activity on voltage-gated sodium (Nav) channels, with a focus on Nav1.7 and Nav1.8, key targets in pain signaling pathways.

Introduction to this compound and its Targets

This compound is a potent, state-dependent inhibitor of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8.[1] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[4] This genetic validation makes Nav1.7 a compelling target for the development of novel analgesics.[5] Nav1.8 is also predominantly expressed in sensory neurons and plays a significant role in nociception.[3][6] this compound's ability to modulate these channels makes it a promising candidate for pain therapeutics.

Recommended Cell Lines

For robust and reproducible assessment of this compound's activity, the use of stable cell lines expressing the specific Nav channel subtype of interest is highly recommended. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used host systems for their reliable growth characteristics and high transfection efficiency.[7][8]

Table 1: Recommended Stable Cell Lines for this compound Activity Testing

| Cell Line | Target | Key Characteristics | Recommended Use |

| HEK293-hNav1.7 | Human Nav1.7 | Stably expresses the human SCN9A gene. Amenable to both electrophysiological and fluorescence-based assays.[7][9] | Primary screening, IC50 determination, and mechanism of action studies for Nav1.7. |

| CHO-hNav1.8/β3 | Human Nav1.8 | Co-expresses the human SCN10A (Nav1.8) and SCN3B (β3) subunits, providing a more physiologically relevant channel complex.[1][10] | Characterization of this compound's activity on Nav1.8, including potency and state-dependence. |

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Funapide on various human Nav channel subtypes expressed in HEK293 cells, as determined by electrophysiology.

Table 2: IC50 Values of Funapide for Human Nav Channels

| Nav Channel Subtype | IC50 (nM) |

| Nav1.2 | 601 |

| Nav1.5 | 84 |

| Nav1.6 | 173 |

| Nav1.7 | 54 |

| Nav1.8 | 4800 |

Data sourced from MedChemExpress.[11]

Signaling Pathways and Experimental Workflows

Nav1.7 Pain Signaling Pathway

Nav1.7 channels are highly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[12][13] Nerve injury or inflammation can lead to the upregulation and sensitization of Nav1.7 channels, contributing to chronic pain states.[2]

Nav1.7-mediated pain signal transmission from the periphery to the central nervous system.

Experimental Workflow for Electrophysiology

The following diagram outlines the general workflow for assessing the activity of this compound using patch-clamp electrophysiology.

Workflow for Patch-Clamp Electrophysiology.

Experimental Workflow for Fluorescence-Based Assays

This diagram illustrates the workflow for a high-throughput screening (HTS) compatible fluorescence-based membrane potential assay.

Workflow for Fluorescence-Based Membrane Potential Assay.

Experimental Protocols

Cell Culture and Maintenance

Protocol 1: Culturing HEK293-hNav1.7 Stable Cell Line [7][9][13][14]

-

Culture Medium: Prepare DMEM/F12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and the appropriate selection antibiotics (e.g., G418, Blasticidin, or Zeocin, as specified by the cell line provider).

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 5-10 volumes of complete culture medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and plate into new culture flasks at the desired split ratio (typically 1:5 to 1:10).

-

Protocol 2: Culturing CHO-hNav1.8/β3 Stable Cell Line [1][6][8][10]

-

Culture Medium: Prepare F12 (HAM) medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, 350 µg/mL Hygromycin, and 3.5 µg/mL Puromycin.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging:

-

Follow the same general procedure as for HEK293 cells when they reach approximately 80% confluency.

-

A typical split ratio for CHO cells is 1:3 to 1:5 every 2-3 days.

-

Electrophysiology: Whole-Cell Patch-Clamp

Protocol 3: Characterizing this compound Inhibition of Nav1.7

-

Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -120 mV.

-

To assess tonic block (resting state): Apply a depolarizing pulse to 0 mV for 20 ms every 10-20 seconds.

-

To assess use-dependent block (inactivated state): Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV for 20 ms each) from a holding potential of -90 mV.

-

Record baseline currents until a stable response is achieved.

-

Perfuse the cells with increasing concentrations of this compound and repeat the voltage protocols.

-

-

Data Analysis:

-

Measure the peak inward current amplitude in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Compare the IC50 values obtained from the tonic and use-dependent protocols to assess state-dependence.

-

Fluorescence-Based Membrane Potential Assay (FLIPR)

Protocol 4: High-Throughput Screening of this compound on Nav1.7 [9][12][15]

-

Cell Plating: Seed HEK293-hNav1.7 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit BLUE or RED dye) according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

-

-

Channel Activation and Fluorescence Reading:

-

Prepare a solution of a Nav channel activator, such as veratridine (e.g., a final concentration of 20-100 µM), in the assay buffer.

-

Place the cell plate into a FLIPR instrument.

-

Initiate the reading and, after establishing a baseline fluorescence, inject the veratridine solution.

-

Continue to record the fluorescence signal for 1-2 minutes.

-

-

Data Analysis:

-

Measure the peak fluorescence response or the area under the curve after the addition of veratridine.

-

Calculate the percentage of inhibition for each concentration of this compound relative to control wells (vehicle-treated).

-

Generate a dose-response curve to determine the IC50 value.

-

Conclusion

The provided cell lines and protocols offer a robust framework for the preclinical evaluation of this compound's activity on Nav1.7 and Nav1.8 channels. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the compound's mechanism of action and its potential as a novel analgesic.

References

- 1. bsys.ch [bsys.ch]

- 2. researchgate.net [researchgate.net]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]

- 7. hek293.com [hek293.com]

- 8. CHO Cell Culture [cho-cell-transfection.com]

- 9. static.igem.org [static.igem.org]

- 10. mdpi.com [mdpi.com]

- 11. journ.nu.edu.ly [journ.nu.edu.ly]

- 12. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]

- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of (R)-Funapide for Topical Application Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels are predominantly expressed in the peripheral nervous system and are critical in pain signaling pathways.[3][4] The topical delivery of NaV1.7 and NaV1.8 inhibitors like this compound presents a promising therapeutic strategy for localized pain conditions, such as neuropathic pain, by minimizing systemic exposure and associated side effects.[5]

These application notes provide a comprehensive guide to the formulation of this compound for preclinical topical application studies. This document outlines formulation strategies, detailed experimental protocols for characterization and evaluation, and the underlying signaling pathways.

Signaling Pathway of this compound

This compound exerts its analgesic effects by blocking NaV1.7 and NaV1.8 channels in nociceptive neurons. This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in response to painful stimuli. The downstream signaling cascade involves the modulation of key pathways implicated in neuronal hyperexcitability and pain perception, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[6]

Formulation Development

The development of a topical formulation for this compound, a lipophilic molecule, requires careful selection of excipients to ensure adequate solubility, stability, and skin permeation. Based on formulations for structurally similar spiro-oxindole compounds, an ointment or cream base is a suitable choice.[7]

Excipient Selection and Formulation Composition

The following table summarizes a representative ointment formulation for this compound, with excipients chosen for their solubilizing, penetration-enhancing, and stabilizing properties.

| Component | Function | Concentration (% w/w) |

| This compound | Active Pharmaceutical Ingredient | 1.0 - 8.0 |

| Polyethylene Glycol 400 (PEG 400) | Solvent, Penetration Enhancer | 45.0 - 55.0 |

| Transcutol® P | Solvent, Penetration Enhancer | 5.0 - 15.0 |

| Oleyl Alcohol | Emollient, Penetration Enhancer | 2.5 - 7.5 |

| Isopropyl Myristate | Emollient, Solubilizer | 2.5 - 7.5 |

| Stearyl Alcohol | Stiffening Agent, Stabilizer | 0.1 - 7.5 |

| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.05 - 1.0 |

| Polyethylene Glycol 3350 (PEG 3350) | Ointment Base, Stiffening Agent | 15.0 - 30.0 |

Solubility Data